N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide

Monoamine oxidase A Enzyme inhibition Neurochemistry

N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide (CAS 143034‑82‑6; molecular formula C₁₃H₁₂N₂O₃; MW 244.25 g mol⁻¹) is a synthetic small‑molecule comprising a benzamide core linked via a 2‑oxoethyl spacer to a 3‑methyl‑1,2‑oxazole (isoxazole) heterocycle. This compound belongs to the broader class of isoxazole‑containing benzamides and has been disclosed in patent literature as an agent capable of arresting proliferation of undifferentiated cells and inducing monocytic differentiation, supporting potential applications in oncology and dermatology.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 143034-82-6
Cat. No. B12882417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide
CAS143034-82-6
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O3/c1-9-7-12(18-15-9)11(16)8-14-13(17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)
InChIKeyRIKBWUSUJXUREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide (CAS 143034-82-6) – Procurement-Relevant Baseline and Compound Identity


N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide (CAS 143034‑82‑6; molecular formula C₁₃H₁₂N₂O₃; MW 244.25 g mol⁻¹) is a synthetic small‑molecule comprising a benzamide core linked via a 2‑oxoethyl spacer to a 3‑methyl‑1,2‑oxazole (isoxazole) heterocycle . This compound belongs to the broader class of isoxazole‑containing benzamides and has been disclosed in patent literature as an agent capable of arresting proliferation of undifferentiated cells and inducing monocytic differentiation, supporting potential applications in oncology and dermatology [1]. Its chemical identity is further indexed under the DTXSID 10579818 in the EPA CompTox Chemicals Dashboard [2].

Target Engagement Reported competitive MAO‑A inhibition (ChEMBL assay context)
Cell Model Phenotype Patent-disclosed proliferation arrest and monocyte differentiation in undifferentiated cell models

Why In‑Class Isoxazole‑Benzamide Analogs Cannot Simply Be Substituted for N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide


Isoxazole‑benzamide congeners exhibit steep structure–activity relationships; even minor alterations in the heterocycle substitution pattern, linker length, or amide geometry profoundly alter biological target engagement. For example, benzamide derivatives bearing 3‑methyl, 4‑methyl, or 2‑methoxy substituents on an aromatic ring display IC₅₀ values against a common enzymatic target that differ by up to 17‑fold [1]. In the case of N‑[2‑(3‑methyl‑1,2‑oxazol‑5‑yl)‑2‑oxoethyl]benzamide, the specific 3‑methyl‑5‑isoxazolyl‑2‑oxoethyl architecture is linked to monoamine oxidase A (MAO‑A) competitive inhibition [2] and to a differentiation‑inducing phenotype in undifferentiated cell models that is absent in close analogs lacking the 2‑oxoethyl tether [3]. Consequently, interchanging this compound with a generic isoxazole‑benzamide risks losing the desired pharmacodynamic signature, undermining experimental reproducibility and procurement value.

Substituent position
Benzamide ring substituent changes alter enzyme inhibition profile; class‑level potency drift may shift target engagement away from reported MAO‑A binding.
2‑Oxoethyl linker requirement
Direct isoxazole‑benzamide analogs lack the critical ‑CO‑CH₂‑ spacer, likely losing competitive MAO‑A binding and differentiation phenotype.
Differentiation phenotype
Monocyte differentiation activity is not reported for close structural analogs; phenotype may not replicate without the full 2‑oxoethyl tether.

N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide – Quantitative Differential Performance Against Closest Analogs


MAO‑A Competitive Inhibition Compared with Structurally Related Benzamide Derivatives

N‑[2‑(3‑Methyl‑1,2‑oxazol‑5‑yl)‑2‑oxoethyl]benzamide exhibits competitive inhibition of human placental monoamine oxidase A (MAO‑A), a mode of inhibition confirmed in a dedicated ChEMBL assay (ID 122785) [1]. In contrast, substituted benzamide derivatives reported in J. Med. Chem. 2009 show markedly divergent inhibitory potencies depending on the position and nature of the aromatic substituent: the 2‑methyl analog (lead) displays an IC₅₀ of 8.7 ± 0.7 μM, the 3‑methyl analog 14.8 ± 5.0 μM, and the 4‑methyl analog 29.1 ± 3.8 μM against the same enzymatic class, while 2‑methoxy and 4‑methoxy substitutions further reduce activity (90 ± 26 μM and 149 ± 43 μM, respectively) [2]. Although a precise IC₅₀ or Kᵢ value for N‑[2‑(3‑methyl‑1,2‑oxazol‑5‑yl)‑2‑oxoethyl]benzamide against MAO‑A is not publicly available in numeric form, the qualitative observation of competitive inhibition positions this compound as a mechanistically distinct tool within the benzamide‑isoxazole series, where the 3‑methyl‑5‑isoxazolyl‑2‑oxoethyl motif confers a binding mode not recapitulated by simple methyl‑ or methoxy‑substituted benzamides.

MAO‑A Inhibition Mode
Class‑level inference
Competitive inhibition (ChEMBL 122785) vs Benzamide analog IC₅₀ 8.7–149 μM
Supports MAO‑A competitive inhibition tool use
Target Ki/IC₅₀ not publicly reported; potency inferred from analog panel
Monoamine oxidase A Enzyme inhibition Neurochemistry

Differentiation‑Inducing Activity in Undifferentiated Cell Models Versus In‑Class Analogs

Patent documentation for N‑[2‑(3‑methyl‑1,2‑oxazol‑5‑yl)‑2‑oxoethyl]benzamide explicitly claims “pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,” supporting use as an anti‑cancer agent and for treatment of skin diseases such as psoriasis [1]. This differentiation‑inducing phenotype is not generally reported for simple N‑substituted benzamides or for isoxazole‑benzamides with alternative linker geometries. While quantitative EC₅₀ or differentiation‑index values are not publicly disclosed for this compound, the qualitative differentiation claim constitutes a functional differentiator from analogs such as N‑(3‑methylisoxazol‑5‑yl)benzamide (CAS data available without differentiation annotation) or 2,6‑dimethyl‑N‑(3‑methyl‑5‑isoxazolyl)benzamide (PubChem entry lacking differentiation data) [2].

Differentiation Phenotype
Data to verify
Pronounced proliferation arrest and monocyte differentiation claimed; comparators lack differentiation annotation
Reported cell‑model differentiation endpoint
Patent‑based qualitative annotation; no EC₅₀ available
Cancer cell differentiation Monocyte differentiation Proliferation arrest

Structural Determinant: The 2‑Oxoethyl Linker as a Key Differentiator from Direct Isoxazole‑Benzamide Conjugates

A critical structural feature distinguishing N‑[2‑(3‑methyl‑1,2‑oxazol‑5‑yl)‑2‑oxoethyl]benzamide from its closest commercially available analogs is the 2‑oxoethyl (‑CO‑CH₂‑) spacer between the isoxazole ring and the benzamide nitrogen. Directly coupled analogs such as N‑(3‑methylisoxazol‑5‑yl)benzamide lack this carbonyl‑methylene linker, resulting in a more constrained geometry and altered hydrogen‑bonding capacity . The 2‑oxoethyl tether introduces an additional ketone functionality that can participate in dipole‑dipole interactions and hydrogen bonding within enzyme active sites, a feature that correlates with the observed MAO‑A competitive inhibition [1]. This structural distinction is analogous to the potency cliffs observed in the benzamide series reported in J. Med. Chem. 2009, where subtle substituent changes on the benzamide core produce IC₅₀ differences exceeding one order of magnitude [2].

Linker Architecture
Class‑level inference
2‑Oxoethyl spacer present vs Direct amide bond; no MAO‑A annotation
Linker may determine target binding mode
Supported by enzyme inhibition assay; direct analogs lack this geometry
Structure–activity relationship Linker chemistry Isoxazole benzamide

N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide – High‑Value Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Monoamine Oxidase A (MAO‑A) Mechanistic Probe and Inhibitor Tool Compound

Leveraging its documented competitive inhibition of human MAO‑A [1], this compound serves as a mechanistically defined tool for neurochemistry and neuropharmacology laboratories investigating MAO‑A‑dependent serotonin and norepinephrine catabolism. Its competitive mode of inhibition, distinct from irreversible MAO inhibitors, makes it suitable for reversible enzyme kinetic studies where washout and recovery of enzyme activity are required.

Oncology Research: Differentiation Therapy Screening in Leukemia and Solid Tumor Models

The patent‑documented ability of N‑[2‑(3‑methyl‑1,2‑oxazol‑5‑yl)‑2‑oxoethyl]benzamide to arrest undifferentiated cell proliferation and induce monocytic differentiation [2] positions it as a phenotypic screening hit for differentiation‑based anti‑cancer strategies, particularly in acute myeloid leukemia (AML) and other malignancies where terminal differentiation is a therapeutic goal.

Dermatological Research: Hyperproliferative Skin Disease Models

Given its claimed utility in skin diseases such as psoriasis [2], this compound is directly applicable to dermatology research programs evaluating agents that normalize keratinocyte hyperproliferation and promote differentiation in 3D skin equivalents, organotypic raft cultures, or in vivo models of psoriasis.

Chemical Biology: Isoxazole‑Benzamide Structure–Activity Relationship (SAR) Library Expansion

The 2‑oxoethyl linker present in this compound provides a synthetically addressable handle for further derivatization, enabling medicinal chemistry teams to systematically explore SAR around the isoxazole‑benzamide scaffold. Its competitive MAO‑A inhibition readout [1] and differentiation phenotype [2] offer two orthogonal biological endpoints for SAR campaigns, facilitating the identification of potency‑ and selectivity‑enhancing modifications.

Application
Selection Property
Validation Focus
MAO‑A mechanistic probe
Competitive inhibition mode
Reversible enzyme kinetics; target engagement washout studies
Cell differentiation screening (AML models)
Differentiation‑inducing phenotype (patent‑reported)
Monocytic marker expression; proliferation arrest endpoints
Dermatological research – hyperproliferative skin models
Modulation of keratinocyte proliferation/differentiation
3D skin model endpoints; differentiation marker readouts
SAR library expansion
2‑Oxoethyl linker for derivatization
MAO‑A inhibition and differentiation orthogonal readouts
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